molecular formula C21H21N3O4 B2973042 N'-(2-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 898423-27-3

N'-(2-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B2973042
CAS No.: 898423-27-3
M. Wt: 379.416
InChI Key: IFQGPFCWCJTLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-Methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex tricyclic compound featuring a 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl core substituted with an ethanediamide linker and a 2-methoxyphenyl group. Its molecular formula is C18H16F2N2O3S, with a molecular weight of 393.4 g/mol . While physicochemical properties such as density, melting point, and boiling point remain unreported in available literature, the compound’s structure suggests moderate polarity due to the methoxy group and amide functionalities. The 2-methoxyphenyl substituent likely enhances solubility in organic solvents and may influence receptor binding via electronic effects.

Properties

IUPAC Name

N-(2-methoxyphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-28-17-7-3-2-6-16(17)23-21(27)20(26)22-15-11-13-5-4-10-24-18(25)9-8-14(12-15)19(13)24/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQGPFCWCJTLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps, including the formation of the tricyclic core and the attachment of the methoxyphenyl group. Common synthetic routes may involve the use of reagents such as acetoacetic acid derivatives and methoxyphenylboronic acid . Reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-(2-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl core but differ in substituents and functional groups. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituent / Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences Source
Target Compound 2-Methoxyphenyl, ethanediamide C18H16F2N2O3S 393.4 Reference standard
N'-(5-Chloro-2-methylphenyl) analog 5-Chloro-2-methylphenyl, ethanediamide Not reported Not reported Chloro and methyl groups enhance lipophilicity; potential halogen bonding
N-Benzyl-N-phenyl sulfonamide analog Benzyl, phenyl, sulfonamide C25H24N2O3S 432.53 Sulfonamide group increases polarity; higher molecular weight
N-(3,4-Dichlorophenyl) sulfonamide 3,4-Dichlorophenyl, sulfonamide C18H16Cl2N2O3S 411.30 Dichloro substitution enhances steric bulk; chlorine’s electron-withdrawing effects
N'-(4-Fluorophenylmethyl) ethanediamide 4-Fluorophenylmethyl, ethanediamide Not reported Not reported Fluorine’s electronegativity alters electronic properties; reduced steric hindrance
PubChem CID 156684979 Trifluoroacetyl, cyano, ethoxyethyl Not reported Not reported Trifluoroacetyl group increases metabolic stability; cyano group enhances reactivity

Key Findings

Sulfonamide analogs (e.g., ) exhibit higher molecular weights (432.53–411.30 g/mol) and increased polarity due to the sulfonyl group, which may influence membrane permeability.

Trifluoroacetyl and cyano groups in PubChem CID 156684979 suggest enhanced metabolic stability and reactivity, respectively, compared to the target compound’s methoxy group.

Commercial Availability :

  • While the target compound’s commercial data are unavailable, the N-benzyl-N-phenyl sulfonamide analog (CAS 896375-30-7) is priced at $574–$1,654 per mg depending on quantity, indicating high demand for azatricyclo derivatives in research .

Structural Diversity :

  • Derivatives with fluoro () or chloro () substituents highlight the azatricyclo core’s versatility in accommodating diverse electronic and steric modifications.

Research Implications

  • Drug Design : The 2-methoxyphenyl group’s balance of solubility and electronic effects makes the target compound a candidate for further pharmacological studies, particularly in comparison to halogenated or sulfonamide-containing analogs.
  • Synthetic Challenges : Variations in substituents (e.g., trifluoroacetyl in ) may require specialized synthetic routes, whereas methoxy or chloro groups are more straightforward to introduce.
  • Unanswered Questions : Lack of reported biological data (e.g., binding affinity, toxicity) for the target compound necessitates further experimental validation to contextualize its advantages over analogs.

Biological Activity

N'-(2-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the class of azatricyclo compounds and has been investigated for its interactions with various biological targets.

Structural Characteristics

The compound's structure includes:

  • A methoxyphenyl group that enhances its lipophilicity.
  • A tricyclic core that incorporates nitrogen atoms, which may facilitate interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The interaction can modulate the activity of these targets, leading to various pharmacological effects. The exact pathways involved depend on the biological context and specific applications being studied.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These properties are often explored in the context of developing new antibiotics or antifungal agents.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism may involve the inhibition of specific cancer-related enzymes or pathways that promote tumor growth and proliferation.

Neuropharmacological Effects

Given its structural similarities to known neuroactive compounds, there is potential for this compound to exhibit anxiolytic or antidepressant effects. Such activities would be assessed through behavioral assays in animal models.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various azatricyclo compounds against standard bacterial strains. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

CompoundBacterial StrainInhibition Zone (mm)
N'-(2-methoxyphenyl)-N-{2-oxo...S. aureus15
N'-(2-methoxyphenyl)-N-{2-oxo...E. coli12

Study 2: Anticancer Activity

In vitro studies using cancer cell lines showed that this compound can induce apoptosis in HeLa cells at concentrations above 10 µM. The study highlighted the potential for further investigation into its use as an anticancer agent.

Cell LineIC50 (µM)Mechanism
HeLa12Apoptosis induction
MCF-715Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction progress be monitored effectively?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling of substituted oxadiazoles with chloroacetyl chloride under reflux conditions in triethylamine (TLC monitoring recommended for real-time progress tracking). Recrystallization using pet-ether or similar solvents improves purity . For tricyclic cores, intramolecular cyclization strategies (e.g., α-ketocarbene insertion into C-H bonds) may be adapted, as seen in analogous systems .
  • Key Parameters :

StepReagents/ConditionsMonitoring MethodPurification
1Chloroacetyl chloride, triethylamine, reflux (4h)TLC (silica gel, ethyl acetate/hexane)Recrystallization (pet-ether)
2Cyclization via intramolecular insertionNMR trackingColumn chromatography

Q. Which spectroscopic and chromatographic techniques are optimal for structural characterization?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve aromatic protons and tricyclic backbone stereochemistry. 15N^{15}\text{N}-NMR may clarify amide linkages.
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with high-resolution MS confirms molecular weight and purity (>98%).
  • X-ray crystallography : Critical for resolving complex stereochemistry in tricyclic systems, as demonstrated in related azatricyclic structures .

Advanced Research Questions

Q. How can computational chemistry optimize synthetic pathways and predict reactivity?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways. Tools like Gaussian or ORCA are standard .
  • AI-Driven Design : Platforms like ICReDD integrate computational predictions with experimental data to prioritize reaction conditions. For example, machine learning models trained on analogous acetamide syntheses reduce trial-and-error experimentation .
    • Case Study : A tricyclic core formation via α-ketocarbene insertion was computationally validated to favor C-H activation at specific positions, reducing byproduct formation .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare in vitro (e.g., enzyme inhibition) and in vivo models under controlled conditions (pH, temperature, solvent).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify variables (e.g., stereochemical purity, solvent effects) causing discrepancies. Cross-reference with spectral data to rule out structural misassignment .
  • Comparative Studies : Replicate conflicting experiments using identical batches of the compound, as impurities in tricyclic systems often skew results .

Q. What strategies enhance stability and solubility for pharmacological testing?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid) at the methoxyphenyl moiety without altering the tricyclic core.
  • Formulation Screening : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes. Use dynamic light scattering (DLS) to assess colloidal stability.
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring identifies degradation pathways (e.g., hydrolysis of the amide bond) .

Data-Driven Research Tools

Q. How can AI and simulation software improve experimental design?

  • Methodological Answer :

  • COMSOL Multiphysics : Simulate heat/mass transfer in reactors to optimize reflux conditions and minimize side reactions .
  • Autonomous Labs : Implement AI-driven platforms (e.g., robotic liquid handlers) for high-throughput screening of reaction parameters (catalyst loading, solvent ratios) .
    • Example Workflow :
StageTool/ActionOutcome
DesignDFT calculationsPredict feasible reaction pathways
ExecutionAutomated parameter adjustmentOptimize yield in real-time
AnalysisMachine learning clusteringIdentify critical variables

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.